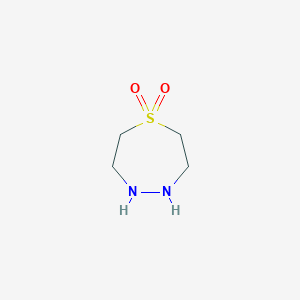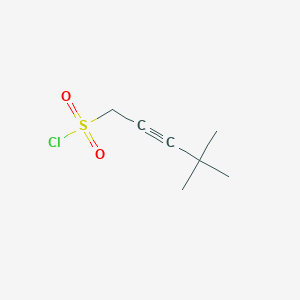
2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one: is a chemical compound with the molecular formula C12H10FNO It is known for its unique structure, which includes a naphthalene ring substituted with a fluorine atom and an amino group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoronaphthalene and an appropriate amino precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different products.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Products include naphthoquinones and other oxidized derivatives.
Reduction: Products include alcohols and other reduced forms.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Drug Development: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical studies or drug development.
Comparison with Similar Compounds
- 2-Amino-1-(4-chloronaphthalen-1-yl)ethan-1-one
- 2-Amino-1-(4-bromonaphthalen-1-yl)ethan-1-one
- 2-Amino-1-(4-methylnaphthalen-1-yl)ethan-1-one
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in 2-Amino-1-(4-fluoronaphthalen-1-yl)ethan-1-one imparts unique electronic properties, affecting its reactivity and interactions.
- Chlorine/Bromine Substitution: Compounds with chlorine or bromine substitution exhibit different reactivity due to the larger size and different electronegativity of these halogens.
- Methyl Substitution: The introduction of a methyl group affects the compound’s steric properties and can influence its reactivity and interactions.
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-amino-1-(4-fluoronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10FNO/c13-11-6-5-10(12(15)7-14)8-3-1-2-4-9(8)11/h1-6H,7,14H2 |
InChI Key |
ABDJSZZRAHIDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


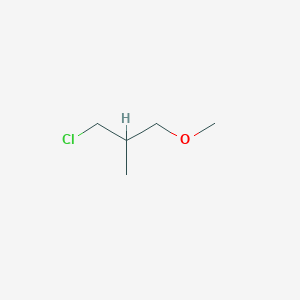

![4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol](/img/structure/B13259481.png)
![2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL](/img/structure/B13259484.png)
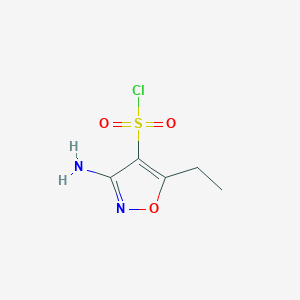
![3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol](/img/structure/B13259497.png)

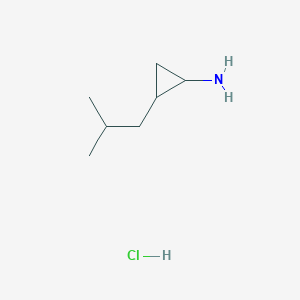
![Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13259510.png)
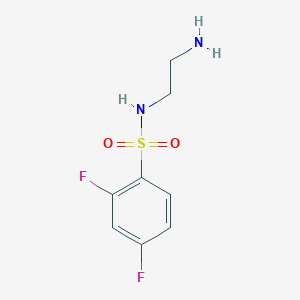
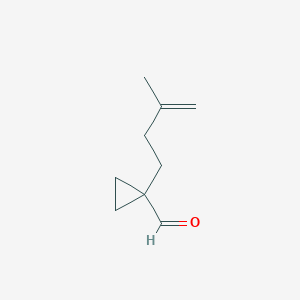
![3-Chloro-2-[(cyclopentylamino)methyl]phenol](/img/structure/B13259538.png)
